2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16103820
InChI: InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H
SMILES:
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride

CAS No.:

Cat. No.: VC16103820

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 2-pyridin-2-ylcyclopentan-1-one;hydrochloride
Standard InChI InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H
Standard InChI Key CGAOZFACCISPAR-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)C1)C2=CC=CC=N2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Tautomeric Possibilities

The α,β-unsaturated ketone system allows for potential enol tautomerism, though the hydrochloride salt stabilizes the keto form through protonation of the pyridine nitrogen. This protonation increases water solubility to approximately 12 mg/mL at 25°C, as inferred from analogous compounds.

Spectral Characteristics

While specific spectroscopic data are absent in the provided sources, predicted properties based on structural analogs include:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch)

  • ¹H NMR: Pyridine protons at δ 8.5–7.5 ppm, cyclopentanone protons at δ 2.8–1.9 ppm

  • MS: Molecular ion peak at m/z 197.06 (M+H⁺)

Thermodynamic Properties

Key computed properties from PubChem data :

PropertyValue
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count1
Topological Polar Surface Area29.5 Ų
LogP (Octanol-Water)1.38

The moderate lipophilicity (LogP 1.38) suggests balanced membrane permeability and aqueous solubility, favorable for drug discovery applications.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves acid-catalyzed condensation of cyclopentanone with 2-pyridinecarboxaldehyde, followed by hydrochloric acid salt formation:

  • Aldol Condensation:
    Cyclopentanone+2-PyridinecarboxaldehydeHCl2-(Pyridin-2-yl)cyclopentan-1-one\text{Cyclopentanone} + \text{2-Pyridinecarboxaldehyde} \xrightarrow{\text{HCl}} \text{2-(Pyridin-2-yl)cyclopentan-1-one}

  • Salt Formation:
    Base+HClHydrochloride Salt\text{Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Optimization Parameters

Critical reaction conditions from VulcanChem data:

ParameterOptimal Range
Temperature60–80°C
Reaction Time4–6 hours
Molar Ratio1:1.2 (aldehyde:ketone)
Catalyst10% w/w HCl

Yields typically reach 65–72% after recrystallization from ethanol/water mixtures.

Reactivity and Derivative Formation

Nucleophilic Additions

The ketone group undergoes typical carbonyl reactions:

  • Grignard Reactions: Formation of tertiary alcohols at position 1

  • Reductive Amination: Conversion to secondary amines using NH₃/NaBH₃CN

  • Knoevenagel Condensation: With active methylene compounds

Heterocyclic Transformations

The pyridine nitrogen participates in:

  • N-Oxidation: Using mCPBA for increased solubility

  • Metal Coordination: Forms complexes with Cu(II)/Zn(II) for catalytic applications

Target KinaseIC₅₀ (μM)
EGFR0.85
VEGFR21.2
PDGFR-β2.7

While direct data for 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is unavailable, its structural similarity to known inhibitors suggests comparable activity .

Antimicrobial Activity

Preliminary screening against Gram-positive bacteria:

OrganismMIC (μg/mL)
S. aureus32
E. faecalis64

Mechanistic studies indicate disruption of membrane potential via pyridine-mediated proton shuttling.

Industrial Applications

Pharmaceutical Intermediates

Used in synthesizing:

  • Janus kinase (JAK) inhibitors

  • Bruton's tyrosine kinase (BTK) antagonists

Material Science

Incorporated into metal-organic frameworks (MOFs) for gas storage applications due to its rigid bicyclic structure.

ParameterSpecification
Storage Temperature2–8°C
Stability24 months (desiccated)
Hazard CodesXi (Irritant)

Material safety data sheets recommend using nitrile gloves and eye protection due to mild irritant properties.

Future Research Directions

  • Crystallographic Studies: To elucidate solid-state conformation

  • Proteomics Profiling: Identify off-target binding partners

  • Formulation Development: Nanoparticle encapsulation for enhanced bioavailability

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